heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate
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Overview
Description
Heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate is a complex organic compound primarily used in lipid nanoparticle (LNP) delivery systems for mRNA vaccine delivery . It is a lipid featuring a propanolamine headgroup, an octanoate ester, and a branched C17 tail . This compound is known for its role in enhancing the stability and efficiency of lipid-based delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate involves multiple steps. One common method includes the esterification of heptadecanoic acid with 3-hydroxypropylamine, followed by the reaction with 6-nonoxy-6-oxohexylamine under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or ether.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification and amination processes. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate involves its integration into lipid bilayers, enhancing the delivery of mRNA and other therapeutic agents. The compound interacts with cellular membranes, facilitating the uptake and release of the encapsulated material. Molecular targets include lipid receptors and transport proteins involved in endocytosis and exocytosis .
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-((6-decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
Uniqueness
Heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate is unique due to its specific structural features, which enhance its stability and efficiency in lipid-based delivery systems. Its branched C17 tail and propanolamine headgroup provide superior integration into lipid bilayers compared to similar compounds .
Properties
Molecular Formula |
C43H85NO5 |
---|---|
Molecular Weight |
696.1 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate |
InChI |
InChI=1S/C43H85NO5/c1-4-7-10-13-16-22-30-40-48-42(46)34-27-23-29-37-44(38-31-39-45)36-28-21-17-20-26-35-43(47)49-41(32-24-18-14-11-8-5-2)33-25-19-15-12-9-6-3/h41,45H,4-40H2,1-3H3 |
InChI Key |
FIXRMVOLCSUSOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO |
Origin of Product |
United States |
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